(4Z)-4-{[2-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4Z)-4-{[2-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a hexyloxybenzylidene group, a nitrophenyl group, and a phenyl group attached to a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[2-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 2-(hexyloxy)benzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with phenylhydrazine in the presence of an acid catalyst to yield the final pyrazolone product. The reaction conditions often require refluxing in an organic solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[2-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(4Z)-4-{[2-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Mechanism of Action
The mechanism of action of (4Z)-4-{[2-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(hexyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- 4-[2-(hexyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
Uniqueness
(4Z)-4-{[2-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs .
Properties
Molecular Formula |
C28H27N3O4 |
---|---|
Molecular Weight |
469.5g/mol |
IUPAC Name |
(4Z)-4-[(2-hexoxyphenyl)methylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one |
InChI |
InChI=1S/C28H27N3O4/c1-2-3-4-10-19-35-26-14-9-8-13-22(26)20-25-27(21-11-6-5-7-12-21)29-30(28(25)32)23-15-17-24(18-16-23)31(33)34/h5-9,11-18,20H,2-4,10,19H2,1H3/b25-20- |
InChI Key |
MWTOPWWPENVKHS-QQTULTPQSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=CC=C1/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
SMILES |
CCCCCCOC1=CC=CC=C1C=C2C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=C2C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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